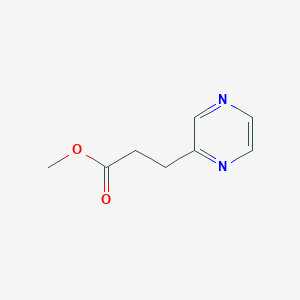

Methyl 3-(pyrazin-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPWCIMENREDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-(pyrazin-2-yl)propanoate" chemical properties

An In-Depth Technical Guide to Methyl 3-(pyrazin-2-yl)propanoate

Abstract

This technical guide provides a comprehensive analysis of Methyl 3-(pyrazin-2-yl)propanoate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazine core is a well-established "privileged scaffold" in pharmacology, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] This document consolidates available physicochemical data, proposes a detailed synthetic pathway with experimental protocols, and offers an in-depth, predictive analysis of its spectroscopic characteristics. The guide is structured to provide not just data, but also the scientific rationale behind the interpretation and experimental design, empowering researchers to effectively synthesize, characterize, and utilize this molecule in their discovery programs.

Molecular Profile and Physicochemical Properties

Methyl 3-(pyrazin-2-yl)propanoate (CAS Number: 224778-20-5) is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[5][6] The structure incorporates a methyl propanoate side chain at the C-2 position of the pyrazine ring. This ester functional group significantly influences the molecule's polarity, solubility, and potential for acting as a hydrogen bond acceptor. The pyrazine nitrogens are weakly basic, with the first pKa of the parent pyrazine being approximately 0.65.[3]

Core Chemical Attributes

A summary of the key computed and reported properties for the parent carboxylic acid, 3-(2-Pyrazinyl)propanoic acid, is presented below. The properties for the methyl ester are derived from its chemical formula.

| Property | Value | Source |

| IUPAC Name | Methyl 3-(pyrazin-2-yl)propanoate | - |

| CAS Number | 224778-20-5 | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [7] |

| Molecular Weight | 166.18 g/mol | Derived |

| Monoisotopic Mass | 166.07423 Da | [7] |

| Parent Acid Exact Mass | 152.058577502 Da | [8] |

| Parent Acid Formula | C₇H₈N₂O₂ | [8] |

| Parent Acid XLogP3 | -0.3 | [8] |

| Parent Acid H-Bond Donor Count | 1 | [8] |

| Parent Acid H-Bond Acceptor Count | 4 | [8] |

Note: Experimental physical properties such as melting point, boiling point, and solubility for Methyl 3-(pyrazin-2-yl)propanoate are not extensively reported in publicly available literature. These values would need to be determined empirically.

Synthesis and Experimental Protocol

The synthesis of Methyl 3-(pyrazin-2-yl)propanoate can be logically approached via two primary routes: Fischer-Speier esterification of the corresponding carboxylic acid or a direct addition reaction. Given the commercial availability of 3-(Pyrazin-2-yl)propanoic acid, the esterification pathway is a robust and well-controlled method.

Proposed Synthetic Workflow: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of 3-(Pyrazin-2-yl)propanoic acid with methanol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Proposed synthetic workflow for Methyl 3-(pyrazin-2-yl)propanoate.

Step-by-Step Experimental Protocol

Materials:

-

3-(Pyrazin-2-yl)propanoic acid (1.0 eq)

-

Methanol (reagent grade, used as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(pyrazin-2-yl)propanoic acid in an excess of methanol (e.g., 20-40 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to obtain the pure Methyl 3-(pyrazin-2-yl)propanoate.

Spectroscopic Analysis and Characterization

The structural elucidation of Methyl 3-(pyrazin-2-yl)propanoate relies on a combination of NMR, IR, and Mass Spectrometry. While experimental spectra for this specific molecule are not widely published, a detailed prediction of the expected data can be made based on its constituent parts and data from analogous compounds like methyl propanoate.[9]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

-

Pyrazine Protons (δ 8.5-8.7 ppm): The three protons on the pyrazine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atoms, these protons are significantly deshielded. They are expected to present as a complex multiplet system.

-

Methoxy Protons (-OCH₃, δ ~3.7 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.[10]

-

Methylene Protons (α to C=O, -CH₂COOCH₃, δ ~2.8 ppm): The two protons on the carbon adjacent to the carbonyl group will appear as a triplet, split by the neighboring methylene group.

-

Methylene Protons (α to Pyrazine, -Py-CH₂-, δ ~3.2 ppm): The two protons on the carbon adjacent to the pyrazine ring will also appear as a triplet, split by the other methylene group. The proximity to the aromatic ring will cause a downfield shift compared to the other methylene group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Pyrazine Carbons (δ ~142-150 ppm): The carbon atoms within the pyrazine ring are expected to have chemical shifts in this range.

-

Carbonyl Carbon (-C=O, δ ~173 ppm): The ester carbonyl carbon is highly deshielded and will appear as a distinct signal in the downfield region.[11]

-

Methoxy Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group.[11]

-

Methylene Carbons (-CH₂CH₂-, δ ~30-35 ppm): The two methylene carbons in the propanoate chain will have distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption peak is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of a saturated ester carbonyl group.[12][13]

-

C-O Stretch (Ester): A strong absorption peak is expected between 1170-1200 cm⁻¹ corresponding to the C-O single bond stretch of the ester.[12][13]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds on the pyrazine ring.

-

C-H Stretch (Aliphatic): Absorptions in the 2850-2975 cm⁻¹ region corresponding to the C-H bonds of the methyl and methylene groups.[12]

-

C=N/C=C Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ range, characteristic of the pyrazine ring vibrations.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (166.18). The exact mass would be observed using high-resolution mass spectrometry (HRMS).[14]

-

Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). Cleavage at the benzylic-like position (the bond between the pyrazine ring and the side chain) is also a probable fragmentation pathway.

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Potential Applications in Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in drugs targeting a wide array of diseases.[2][15] Pyrazine derivatives have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][4]

Methyl 3-(pyrazin-2-yl)propanoate serves as a valuable building block for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, such as amides or hydrazides, allowing for the exploration of diverse chemical space.[16][17] Its structure makes it a candidate for:

-

Scaffold for Library Synthesis: The molecule can be used as a starting point for creating libraries of novel pyrazine-containing compounds for high-throughput screening.

-

Fragment-Based Drug Design (FBDD): The pyrazine moiety can act as a key fragment that binds to biological targets, with the propanoate chain providing a vector for growing the fragment into a more potent lead compound.

-

Bioisosteric Replacement: The pyrazine ring can be used as a bioisostere for other aromatic systems like benzene or pyridine in known pharmacophores to modulate properties like solubility, metabolism, and target engagement.[3]

Conclusion

Methyl 3-(pyrazin-2-yl)propanoate is a compound with significant latent potential, stemming from its pyrazine core. This guide has provided a framework for its synthesis and a detailed predictive analysis of its key chemical and spectroscopic properties. By understanding these fundamental characteristics, researchers are better equipped to leverage this molecule as a strategic tool in the design and development of novel therapeutics. The protocols and data presented herein serve as a self-validating system, offering both the "how" and the "why" to facilitate its effective application in the laboratory.

References

- Benchchem. Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023).

- PharmaBlock. Pyrazines in Drug Discovery.

- Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019).

- Axios Research. Methyl-3-[5-(2-methoxycarbonylethyl)pyrazin-2-yl] Propionate.

- Doc Brown's Chemistry. Infrared spectrum of methyl propanoate.

- PubChemLite. Methyl 3-(pyrazin-2-yl)prop-2-ynoate.

- PubChem. 3-(2-Pyrazinyl)propanoic acid.

- Benchchem. Spectroscopic Comparison of Methyl 3-(piperazin-1-yl)propanoate and Its Derivatives.

- Doc Brown's Chemistry. Mass spectrum of methyl propanoate.

- ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE.

- Doc Brown's Chemistry. Low/high resolution 1H proton nmr spectrum of methyl propanoate.

- PubChemLite. Methyl 2-(pyrazin-2-yl)propanoate (C8H10N2O2).

- BLDpharm. 224778-20-5|Methyl 3-(pyrazin-2-yl)propanoate.

- FooDB. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676). (2010).

- PMC. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024).

- Benchchem. Application Note: NMR Spectroscopic Characterization of a Methyl Propionate-PEG12 Linker.

- ResearchGate. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 224778-20-5|Methyl 3-(pyrazin-2-yl)propanoate|BLD Pharm [bldpharm.com]

- 6. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676) - FooDB [foodb.ca]

- 7. PubChemLite - Methyl 2-(pyrazin-2-yl)propanoate (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 3-(2-Pyrazinyl)propanoic acid | C7H8N2O2 | CID 17750931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Molecular Profiling and Synthetic Methodologies of Methyl 3-(pyrazin-2-yl)propanoate

Prologue: The Pyrazine Pharmacophore

In contemporary medicinal chemistry, the pyrazine (1,4-diazine) nucleus is heavily utilized as a metabolically robust bioisostere. Its strong

Methyl 3-(pyrazin-2-yl)propanoate serves as a vital bifunctional building block. By tethering a propanoate ester to the C2 position of the pyrazine ring, medicinal chemists gain a highly modular intermediate. The ester terminus acts as an orthogonal handle for downstream saponification and amide coupling, making this molecule indispensable in the synthesis of complex therapeutics, including potent NLRP3 inflammasome inhibitors[2].

Section I: Molecular & Physicochemical Architecture

Prior to synthetic execution, establishing the fundamental physicochemical profile of the starting material is crucial for predicting reaction behavior and chromatographic retention parameters. The table below summarizes the core identifiers and calculated metrics for Methyl 3-(pyrazin-2-yl)propanoate[3].

| Parameter | Value |

| IUPAC Name | Methyl 3-(pyrazin-2-yl)propanoate |

| CAS Registry Number | 224778-20-5 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Monoisotopic Mass | 166.0742 Da |

| Topological Polar Surface Area (TPSA) | 52.1 Ų |

| SMILES String | COC(=O)CCC1=CN=CC=N1 |

Section II: Synthetic Topologies & Mechanistic Logic

To synthesize this heterocycle at scale, application scientists typically rely on two orthogonal routes. Route A leverages palladium-catalyzed cross-coupling, while Route B utilizes directed lithiation[2][4].

Figure 1: Mechanistic logic and IPC validation for the dual synthetic routes to the target ester.

Protocol A: Heck Cross-Coupling and Selective Hydrogenation

Causality & Logic: The electron-deficient nature of 2-chloropyrazine requires a strongly active palladium catalyst. We utilize

-

Heck Coupling: Charge a dry flask with 2-chloropyrazine (1.0 eq), methyl acrylate (2.5 eq),

(0.05 eq), XPhos (0.10 eq), and anhydrous -

Thermal Activation: Degas via sparging with

for 15 minutes, then heat the reaction to 90 °C for 12 hours. -

Hydrogenation: Filter the intermediate through a Celite pad, concentrate, and redissolve in methanol. Add 10 wt% Pd/C (0.1 eq relative to mass).

-

Self-Validating System (IPC): Stir under a hydrogen balloon (1 atm) at room temperature. The protocol validates itself via LC-MS tracking. Reaction completion is confirmed when the intermediate peak (

165.1) vanishes entirely, replaced by the saturated product (

Protocol B: Directed Lithiation of 2-Methylpyrazine

Causality & Logic: The methyl protons of 2-methylpyrazine are remarkably acidic (

-

Deprotonation: To a solution of 2-methylpyrazine (1.0 eq) in anhydrous THF/ethylbenzene at -78 °C under argon, dropwise add LDA (1.05 eq, 2.0 M solution). Stir for 30 minutes to ensure full anion formation[2].

-

Alkylation: Dropwise add methyl 2-bromoacetate (1.1 eq) while maintaining internal temperature below -70 °C to prevent unwanted secondary dialkylation events.

-

Quenching & Workup: Warm to room temperature over 1 hour. Quench the reaction carefully with saturated aqueous

to destroy any residual lithium species. -

Self-Validating System (IPC): Extract the aqueous layer with EtOAc. Sample the organic phase for UPLC-MS analysis. The starting material (

95.1) must integrate to

Section III: Self-Validating Analytical Regimen

To ensure the synthesized Methyl 3-(pyrazin-2-yl)propanoate is structurally absolute and free of dialkylated or over-reduced impurities, the following orthogonal analyses are executed.

-

UHPLC-MS Protocol:

-

Column: Acquity BEH C18 (

). -

Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5.0 minutes.

-

Validation Threshold: The final compound must elute as a sharp singlet with

UV purity (254 nm) and a parent mass corresponding exactly to

-

-

Nuclear Magnetic Resonance (

NMR, 400 MHz,-

Aromatic Core: Ensure the presence of 3 distinct protons corresponding to the pyrazine ring:

8.55 (d, -

Aliphatic Chain: Look for precisely two clean triplets denoting the propanoate linkage:

3.12 (t, -

Ester Terminus: A sharp singlet at

3.68 (s, 3H) representing the

-

Epilogue: Downstream API Derivation

Once synthesized and analytically verified, Methyl 3-(pyrazin-2-yl)propanoate acts as a stable warehouse compound. As illustrated below, typical downstream workflows require a mild basic saponification (LiOH in THF/Water) to unmask the carboxylic acid. This free acid is subsequently subjected to standard coupling environments (e.g., HATU, DIPEA) to install complex amine architectures, ultimately yielding novel biotherapeutics[2].

Figure 2: Downstream logic for converting the ester building block into a target API.

References

-

Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing, 2013),[5][Link]

-

Selective inhibitors of nlrp3 inflammasome Source: Patent WO2019025467A1, Google Patents[2]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules / National Institutes of Health (NIH)[1][Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-(pyrazin-2-yl)propanoate: A Technical Guide

Introduction

Methyl 3-(pyrazin-2-yl)propanoate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural framework, incorporating a pyrazine ring linked to a methyl propanoate side chain, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyrazine moiety is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The propanoate ester group, in turn, offers a handle for further chemical modification and can influence the compound's pharmacokinetic properties.

Accurate and unambiguous structural elucidation is a cornerstone of modern chemical research and development. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(pyrazin-2-yl)propanoate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these data is presented with a focus on the underlying physical principles and the causal relationships between molecular structure and spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural features of Methyl 3-(pyrazin-2-yl)propanoate are key to understanding its spectroscopic signature. The molecule consists of an aromatic pyrazine ring, a three-carbon aliphatic chain, and a methyl ester group. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, which influence the electronic environment of the ring protons. The propanoate chain provides signals in the aliphatic region of the NMR spectrum, and the carbonyl group of the ester is a strong chromophore in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-(pyrazin-2-yl)propanoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of Methyl 3-(pyrazin-2-yl)propanoate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.[1] Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation: The ¹H NMR spectrum is characterized by signals corresponding to the pyrazine ring protons and the protons of the methyl propanoate chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | s | 1H | H-3 or H-5 | The protons on the pyrazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. Their chemical shifts are typically found in the range of 8.5-8.7 ppm.[2] |

| ~8.55 | d | 1H | H-5 or H-3 | The doublet arises from coupling to the adjacent pyrazine proton. |

| ~8.50 | d | 1H | H-6 | This proton is adjacent to the substituent and shows a distinct chemical shift. |

| ~3.70 | s | 3H | -OCH₃ | The methyl group of the ester is a singlet and appears in a typical range for methyl esters.[3] |

| ~3.20 | t | 2H | -CH₂- (alpha to pyrazine) | These protons are adjacent to the pyrazine ring and a methylene group, resulting in a triplet. |

| ~2.90 | t | 2H | -CH₂- (alpha to C=O) | These protons are adjacent to the carbonyl group and a methylene group, leading to a triplet. |

Causality in Experimental Choices: Deuterated chloroform is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. TMS is chosen as the internal standard because its protons are highly shielded, resonating at 0.0 ppm, which rarely overlaps with signals from the analyte. A 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns observed in the spectrum.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer using a proton-decoupled pulse sequence. The sample is dissolved in CDCl₃ with TMS as the internal standard.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C=O | The carbonyl carbon of the ester is highly deshielded and appears in the characteristic region for ester carbonyls.[4][5] |

| ~152.0 | C-2 | The carbon atom of the pyrazine ring attached to the side chain is significantly deshielded. |

| ~144.5 | C-3 | Aromatic carbon adjacent to a nitrogen atom. |

| ~144.0 | C-5 | Aromatic carbon adjacent to a nitrogen atom. |

| ~143.0 | C-6 | Aromatic carbon of the pyrazine ring. |

| ~52.0 | -OCH₃ | The carbon of the methyl ester group.[4] |

| ~34.0 | -CH₂- (alpha to pyrazine) | Aliphatic carbon adjacent to the aromatic ring. |

| ~30.0 | -CH₂- (alpha to C=O) | Aliphatic carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is placed between two sodium chloride plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum of Methyl 3-(pyrazin-2-yl)propanoate is expected to show characteristic absorption bands for the aromatic ring, the aliphatic chain, and the ester functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Weak | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations for the C-H bonds of the methylene and methyl groups in the propanoate chain.[6][7] |

| ~1740 | Strong | C=O stretch (ester) | A strong, sharp absorption band characteristic of the carbonyl group in a saturated ester.[6][7] |

| ~1580, 1470, 1430 | Medium | C=C and C=N stretch (aromatic ring) | Vibrations associated with the pyrazine ring. |

| ~1200 | Strong | C-O stretch (ester) | Characteristic stretching vibration for the C-O single bond of the ester group.[6][7] |

Self-Validating System: The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. This, in conjunction with a strong band around 1200 cm⁻¹, confirms the presence of the ester functionality. The weaker bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are consistent with the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions.

Predicted Fragmentation Pattern:

| m/z | Ion Structure | Rationale |

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular ion peak. |

| 135 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 107 | [Pyrazine-CH₂CH₂]⁺ | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group. |

| 80 | [Pyrazine-H]⁺ | Fragmentation of the side chain leading to the pyrazine cation. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |

Visualization of the Spectroscopic Analysis Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. vaia.com [vaia.com]

- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 3-(pyrazin-2-yl)propanoate: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The pyrazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive framework for the initial exploration of Methyl 3-(pyrazin-2-yl)propanoate , a pyrazine derivative with significant, yet largely untapped, therapeutic potential. While direct biological data for this specific molecule is nascent, the extensive bioactivity of the pyrazine class provides a strong rationale for its investigation.[3][4][5] This document will synthesize existing knowledge on pyrazine derivatives to hypothesize potential biological activities for Methyl 3-(pyrazin-2-yl)propanoate and will furnish detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to provide a robust, scientifically-grounded roadmap for researchers to unlock the potential of this promising compound.

Introduction: The Pyrazine Scaffold as a Source of Bioactive Molecules

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a structural feature in numerous clinically relevant drugs.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The electronic properties of the pyrazine ring, specifically the electron-withdrawing nature of the nitrogen atoms, influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for target binding.[3]

Methyl 3-(pyrazin-2-yl)propanoate incorporates this potent pyrazine core functionalized with a methyl propanoate side chain. This ester group introduces a potential site for metabolic hydrolysis and can influence the compound's pharmacokinetic profile. The exploration of this molecule is therefore a logical step in the ongoing quest for novel therapeutics.

Hypothesized Biological Activities of Methyl 3-(pyrazin-2-yl)propanoate

Based on the extensive literature surrounding pyrazine derivatives, we can postulate several high-priority areas for investigating the biological activity of Methyl 3-(pyrazin-2-yl)propanoate.

Anticancer Activity

A significant number of pyrazine derivatives have been identified as potent anticancer agents.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

-

Inhibition of Kinase Signaling: Many pyrazine-based compounds function as inhibitors of protein kinases, which are pivotal regulators of cell growth and proliferation.[1] Dysregulation of kinase activity is a well-established hallmark of many cancers. For instance, certain pyrazine derivatives have been shown to inhibit receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[1]

-

Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is another common mechanism by which pyrazine derivatives exert their anticancer effects.[1]

Anti-inflammatory Activity

Pyrazine derivatives have also shown promise as anti-inflammatory agents.[3][5] Their mechanisms often involve the modulation of inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: Some pyrazine compounds have been demonstrated to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[1]

-

Modulation of MAPK Pathways: Others may target mitogen-activated protein kinases (MAPKs) such as JNK, which are integral to the inflammatory response.[1]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have exhibited promising activity against a range of bacteria and fungi, making this a viable avenue of investigation for Methyl 3-(pyrazin-2-yl)propanoate.[2][3]

Experimental Workflows for Biological Activity Screening

The following section details robust, step-by-step protocols for the initial in vitro screening of Methyl 3-(pyrazin-2-yl)propanoate to assess its potential anticancer, anti-inflammatory, and antimicrobial activities.

General Workflow for In Vitro Screening

The initial assessment of a novel compound's biological activity follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

Caption: General workflow for in vitro screening of a novel compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methyl 3-(pyrazin-2-yl)propanoate stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Methyl 3-(pyrazin-2-yl)propanoate in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Principle: In inflammation, macrophages can be stimulated to produce nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Methyl 3-(pyrazin-2-yl)propanoate stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of Methyl 3-(pyrazin-2-yl)propanoate for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement: Collect the cell culture supernatant. Add the Griess reagents to the supernatant according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The growth of the bacteria is determined by observing turbidity after incubation.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Methyl 3-(pyrazin-2-yl)propanoate stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of Methyl 3-(pyrazin-2-yl)propanoate in the broth medium in a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

Advanced Investigations: In Vivo Models

Following promising in vitro results, the next critical step is to evaluate the efficacy and safety of Methyl 3-(pyrazin-2-yl)propanoate in living organisms.[9] In vivo models are essential for understanding a compound's pharmacokinetics, biodistribution, and overall therapeutic effect in a complex biological system.[10]

Selection of In Vivo Models

The choice of animal model depends on the specific biological activity being investigated.[9]

-

For Anticancer Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[10]

-

For Anti-inflammatory Studies: Models of acute or chronic inflammation, such as LPS-induced endotoxemia or collagen-induced arthritis in rodents, can be employed.

-

For Antimicrobial Studies: Infection models where animals are challenged with a specific pathogen are utilized to assess the compound's ability to clear the infection.

General Workflow for In Vivo Studies

Caption: General workflow for in vivo evaluation of a novel therapeutic agent.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of Methyl 3-(pyrazin-2-yl)propanoate

| Assay Type | Cell Line / Organism | Endpoint | Result (IC₅₀ / MIC) |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 15.2 µM |

| Anti-inflammatory | RAW 264.7 | NO Production | 25.5 µM |

| Antimicrobial | S. aureus | Bacterial Growth | 32 µg/mL |

Conclusion and Future Directions

Methyl 3-(pyrazin-2-yl)propanoate represents a promising starting point for the development of novel therapeutics. The established biological significance of the pyrazine scaffold provides a strong impetus for a thorough investigation of its potential anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols detailed in this guide offer a robust and scientifically sound framework for the initial stages of this exploration. Positive results from these in vitro assays will pave the way for more advanced preclinical studies, including in vivo efficacy and safety assessments, ultimately moving this compound closer to its potential clinical application.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Bentham Science. Retrieved March 7, 2026, from [Link]

-

Yadav, P., & Kumar, R. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

- Zon, L. I., & Peterson, R. T. (2005). In vivo drug discovery in the zebrafish. Nature Reviews Drug Discovery, 4(1), 35-44.

- Shu, Y., et al. (2024). A novel in vivo approach to generate therapy-induced dormancy models for therapeutic target identification and new treatment strategy development in ER+ mammary carcinoma.

-

The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.). Cure Rare Disease. Retrieved March 7, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved March 7, 2026, from [Link]

-

In Vivo Models. (2025, August 28). Biocompare. Retrieved March 7, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. American Chemical Society. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]

- 10. biocompare.com [biocompare.com]

An In-depth Technical Guide to Methyl 3-(pyrazin-2-yl)propanoate as a Versatile Starting Material in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] Their prevalence in pharmaceuticals stems from the pyrazine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] The development of novel synthetic routes to functionalized pyrazines is therefore of paramount importance for the advancement of drug discovery programs.[4] This technical guide focuses on "Methyl 3-(pyrazin-2-yl)propanoate," a promising yet under-explored starting material for the synthesis of novel bioactive molecules. This document provides a comprehensive overview of a plausible synthetic pathway, detailed hypothetical experimental protocols, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in the synthesis of next-generation therapeutics.

Proposed Synthesis of Methyl 3-(pyrazin-2-yl)propanoate

Given the absence of a documented direct synthesis of Methyl 3-(pyrazin-2-yl)propanoate in the current literature, a logical and robust multi-step synthetic route is proposed, starting from the commercially available 2-methylpyrazine. This pathway leverages well-established and reliable chemical transformations, ensuring a high degree of feasibility.

The proposed four-step synthesis is as follows:

-

Chlorination of 2-Methylpyrazine: The synthesis commences with the free-radical chlorination of 2-methylpyrazine to yield 2-(chloromethyl)pyrazine.

-

Cyanation of 2-(Chloromethyl)pyrazine: The resulting benzylic-like chloride is then converted to 2-(pyrazin-2-yl)acetonitrile via a nucleophilic substitution with a cyanide salt.

-

Hydrolysis of 2-(Pyrazin-2-yl)acetonitrile: The nitrile is subsequently hydrolyzed under acidic or basic conditions to afford 3-(pyrazin-2-yl)propanoic acid.

-

Esterification of 3-(Pyrazin-2-yl)propanoic Acid: Finally, the carboxylic acid is esterified to yield the target compound, Methyl 3-(pyrazin-2-yl)propanoate.

Caption: Proposed multi-step synthesis of Methyl 3-(pyrazin-2-yl)propanoate.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for analogous reactions and are intended as a guide for the synthesis of Methyl 3-(pyrazin-2-yl)propanoate.

Step 1: Synthesis of 2-(Chloromethyl)pyrazine

This procedure is adapted from the chlorination of similar heterocyclic methyl groups.[5][6]

-

Materials: 2-Methylpyrazine, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 2-methylpyrazine (1.0 eq) in dry carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-(chloromethyl)pyrazine.

-

Step 2: Synthesis of 2-(Pyrazin-2-yl)acetonitrile

This protocol is based on the nucleophilic substitution of benzylic halides with cyanide.[7]

-

Materials: 2-(Chloromethyl)pyrazine, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture, Ethyl acetate, Brine.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2-(chloromethyl)pyrazine (1.0 eq) in DMSO or an ethanol/water mixture.

-

Add sodium cyanide or potassium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into a large volume of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(pyrazin-2-yl)acetonitrile.

-

Step 3: Synthesis of 3-(Pyrazin-2-yl)propanoic Acid

The hydrolysis of the nitrile can be performed under acidic or basic conditions.[8]

-

Materials: 2-(Pyrazin-2-yl)acetonitrile, Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure (Acidic Hydrolysis):

-

Add 2-(pyrazin-2-yl)acetonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Adjust the pH to approximately 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(pyrazin-2-yl)propanoic acid.

-

Step 4: Synthesis of Methyl 3-(pyrazin-2-yl)propanoate

This is a standard Fischer esterification protocol.[9]

-

Materials: 3-(Pyrazin-2-yl)propanoic acid, Methanol (MeOH), Concentrated Sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Ethyl acetate, Brine.

-

Procedure:

-

Suspend 3-(pyrazin-2-yl)propanoic acid (1.0 eq) in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to afford Methyl 3-(pyrazin-2-yl)propanoate.

-

Physicochemical Properties and Predicted Analytical Data

The following table summarizes the predicted physicochemical properties of Methyl 3-(pyrazin-2-yl)propanoate, based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated 220-240 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water |

Predicted Spectroscopic Data

The following are predicted NMR and MS data for Methyl 3-(pyrazin-2-yl)propanoate, based on the analysis of similar pyrazine derivatives.[10][11][12]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | Pyrazine H |

| ~8.55 | s | 1H | Pyrazine H |

| ~8.50 | s | 1H | Pyrazine H |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.20 | t, J ≈ 7.5 Hz | 2H | -CH₂-Pyrazine |

| ~2.85 | t, J ≈ 7.5 Hz | 2H | -CH₂-CO₂Me |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (ester) |

| ~152.0 | Pyrazine C (quaternary) |

| ~145.0 | Pyrazine CH |

| ~144.5 | Pyrazine CH |

| ~143.0 | Pyrazine CH |

| ~52.0 | -OCH₃ |

| ~34.0 | -CH₂-CO₂Me |

| ~30.0 | -CH₂-Pyrazine |

Mass Spectrometry (EI):

-

M⁺: m/z 166

-

Major Fragments: m/z 135 ([M-OCH₃]⁺), 107 ([M-CO₂CH₃]⁺), 93 ([M-CH₂CO₂CH₃]⁺)

Applications in Drug Discovery

Methyl 3-(pyrazin-2-yl)propanoate is a versatile building block with multiple reactive sites that can be exploited for the synthesis of a diverse library of compounds for drug discovery.[1][13]

Caption: Potential synthetic transformations of Methyl 3-(pyrazin-2-yl)propanoate for drug discovery.

Synthesis of Novel Amide and Hydrazide Libraries

The ester functionality of Methyl 3-(pyrazin-2-yl)propanoate can be readily converted into a wide range of amides and hydrazides.[14] These functional groups are prevalent in many drug molecules and can participate in key hydrogen bonding interactions with biological targets. Aminolysis with a diverse set of primary and secondary amines, or hydrazinolysis followed by condensation with various aldehydes and ketones, can generate large libraries of novel compounds for high-throughput screening.

Modification of the Pyrazine Ring

The pyrazine ring itself can be further functionalized. Electrophilic aromatic substitution reactions, such as halogenation, can introduce handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[15][16][17] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this starting material.

Potential Therapeutic Targets

Given the broad spectrum of biological activities associated with pyrazine derivatives, compounds synthesized from Methyl 3-(pyrazin-2-yl)propanoate could be investigated for a range of therapeutic applications, including:

-

Antiviral agents: Following the precedent of favipiravir.[4]

-

Anticancer agents: As seen with bortezomib.[3]

-

Kinase inhibitors: Where the pyrazine nitrogen can act as a hinge-binding motif.[3]

-

Anti-inflammatory and analgesic agents. [4]

Conclusion

Methyl 3-(pyrazin-2-yl)propanoate, while not extensively described in the literature, represents a starting material with significant potential for the synthesis of novel and diverse libraries of compounds for drug discovery. The proposed synthetic route is based on well-established and reliable chemical transformations, making it a feasible target for synthesis in a research setting. The versatility of its functional groups allows for a multitude of subsequent modifications, opening up a vast and unexplored chemical space. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and utilization of this promising building block in the quest for new therapeutic agents.

References

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

- The Chemical Backbone: How 2-(Chloromethyl)pyrazine Fuels Organic Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyrazine derivatives: Significance and symbolism. (2024, December 8). ScienceDirect.

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (2025, December). BenchChem.

- Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). Journal of Thermal Analysis and Calorimetry.

- A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. (2025). BenchChem.

- Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.

- SYNTHESIS AND IH AND 13C NMR SPECTRA OF SULFUR DERIVATIVES OF PYRAZINE DERIVED FROM AMI DATION PRODUCT OF 2-CHLOROPYRAZINE AND 6-CHLORO-2-PYRAZINECARBONITRILE. TUBERCULOSTATIC ACTIVITY. (1990).

- Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.

- Mass spectra of tentatively identified pyrazine products. (n.d.).

- Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. (2017, February 17). Organic Process Research & Development.

- How to synthesize 2- (chloromethyl) Pyridine Hydrochloride. (2023, November 30). Guidechem.

- Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (2009, July 15). Magnetic Resonance in Chemistry.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules.

- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (n.d.). Molecules.

- Ethyl pyrazinecarboxyl

- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (2025, August 9). Journal of the American Chemical Society.

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022, November 18). Journal of Agricultural and Food Chemistry.

- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29).

- Synthetic method of 2-chloro-5-chloromethyl pyridine. (n.d.).

- ethyl pyrazine-2-carboxyl

- Ethyl imidazo[1,2-a]pyrazine-2-carboxyl

- 2-Ethylpyrazine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). (2010, April 8). FooDB.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017, November 3). Medicinal Chemistry.

- (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID. (n.d.). ChemicalBook.

- Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. (1991, January 1). RSC Publishing.

- 2-PYRAZOLINE(109-98-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Heck reaction. (n.d.). Wikipedia.

- A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. (2025). BenchChem.

- Heck Reaction—State of the Art. (2017, September 11).

- Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. (n.d.).

- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Deriv

- Reaction of potassium cyanide with 2-(chloromethyl)furan. (2017, April 25). Chemistry Stack Exchange.

- Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- The Heck reaction of methyl acrylate with haloarenes. (n.d.).

- 3-[(pyrazin-2-yl)formamido]propanoic acid. (n.d.). ChemScene.

- Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV–ZrIV active site. (n.d.). Chemical Science.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV–ZrIV active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the General Reactivity of Pyrazine-Substituted Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, characterized by an electron-deficient π-system, impart distinct reactivity patterns that are of significant interest to synthetic and medicinal chemists. When substituted with an ester group, the reactivity of the pyrazine ring is further modulated, creating a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of the general reactivity of pyrazine-substituted esters, with a focus on the underlying principles that govern their chemical transformations and practical insights for their application in research and development.

Electronic Structure and its Influence on Reactivity

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency, or π-deficient character, is a defining feature that dictates its reactivity.[3][4] The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making them susceptible to nucleophilic attack. Consequently, pyrazine and its derivatives are generally resistant to electrophilic aromatic substitution unless strong electron-donating groups are present to "activate" the ring.[3][4]

The introduction of an ester group (–COOR), an electron-withdrawing group, further enhances the electron-deficient nature of the pyrazine ring. This has several important consequences:

-

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The ester group, particularly when positioned ortho or para to a leaving group (e.g., a halogen), significantly activates the ring towards SNAr reactions.[3]

-

Directional Effects in Polysubstituted Pyrazines: In dihalopyrazines, an ester substituent directs incoming nucleophiles to specific positions based on the stabilization of the Meisenheimer intermediate.[3]

-

Modified Basicity: The electron-withdrawing nature of both the pyrazine nitrogens and the ester group makes pyrazine-substituted esters very weak bases.[2][5]

Key Classes of Reactions

The reactivity of pyrazine-substituted esters can be broadly categorized into several key classes of transformations, each offering unique opportunities for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrazine chemistry, enabling the introduction of a wide range of nucleophiles onto the pyrazine core.[1] The reaction typically proceeds via a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for certain systems.[6]

Causality in Experimental Choices:

-

Leaving Group: The choice of leaving group is critical. Halogens are commonly employed, with reactivity generally following the order I > Br > Cl > F. However, chloropyrazines are often used due to their commercial availability and sufficient reactivity.[4][7]

-

Nucleophile: A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used. The strength of the nucleophile will influence the reaction conditions required.

-

Solvent and Base: Aprotic polar solvents like DMF, DMSO, or NMP are often used to facilitate the reaction. A base is typically required to neutralize the acid generated during the reaction.

A key consideration in the SNAr of substituted pyrazines is regioselectivity. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group like an ester at the C2-position directs incoming nucleophiles to the C5-position.[3] This is due to the stabilization of the negative charge in the Meisenheimer intermediate.[3]

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and pyrazine-substituted esters are excellent substrates for these transformations.[7][8]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron reagent.[7][9][10] Halogenated pyrazine esters readily participate in Suzuki couplings with a variety of aryl- and heteroarylboronic acids and esters.[7]

Critical Parameters for Success:

-

Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is typically used in conjunction with a phosphine ligand. The choice of ligand is crucial for achieving high yields and can influence the reaction rate and selectivity.[7][9]

-

Base: A base is required to activate the boronic acid for transmetalation.[9][10] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed.

// Nodes Pd0 [label="Pd(0)L2"]; ArX [label="Pyrazine-Ester-X"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L2-X"]; BoronicAcid [label="R-B(OR)2"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedBoron [label="[R-B(OR)2(Base)]-"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_R_complex [label="Ar-Pd(II)L2-R"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pyrazine-Ester-R"];

// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII_complex; BoronicAcid -> ActivatedBoron; Base -> ActivatedBoron; PdII_complex -> Transmetalation; ActivatedBoron -> Transmetalation; Transmetalation -> PdII_R_complex; PdII_R_complex -> RedElim; RedElim -> Product; RedElim -> Pd0; } caption [label="Catalytic cycle of the Suzuki-Miyaura coupling.", fontsize=10]; }

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Chloropyrazine esters have been shown to be excellent substrates for this reaction.[7]

Key Experimental Considerations:

-

Catalyst System: This reaction typically employs a palladium catalyst in combination with a copper(I) co-catalyst.[7][11]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.

-

Solvent: Solvents such as THF, DMF, or acetonitrile are frequently utilized.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is particularly valuable for synthesizing aryl amines from aryl halides and primary or secondary amines. Halogenated pyrazine esters are suitable substrates for this transformation, providing access to a wide range of amino-substituted pyrazine derivatives.[14][15]

Factors Influencing Reaction Outcome:

-

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands often give the best results.[12]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[14]

-

Substrate Compatibility: While versatile, the reaction conditions may not be compatible with certain functional groups, such as esters and carboxylic acids in some cases, though recent advancements have improved tolerance.[14]

Reactions of the Ester Group

The ester functionality on the pyrazine ring can undergo a variety of transformations, providing further avenues for derivatization.

Pyrazine-substituted esters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.[16][17] The resulting pyrazinecarboxylic acids are valuable intermediates for the synthesis of amides, which are prevalent in many biologically active compounds.[18][19]

The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[20] Milder reducing agents, such as sodium borohydride, can also be effective, particularly for activated esters.[21] It is important to note that the pyrazine ring itself can be susceptible to reduction under certain conditions.[22]

Pyrazine esters can be converted to amides through reaction with amines. This transformation can be achieved directly by heating the ester with an amine or by using catalysts such as enzymes. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling reagent.[19]

Applications in Drug Discovery and Materials Science

The diverse reactivity of pyrazine-substituted esters makes them valuable building blocks in several scientific disciplines.

-

Medicinal Chemistry: The pyrazine core is a recognized "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[8][23][24] The ability to readily functionalize the pyrazine ring and modify the ester group allows for the systematic exploration of structure-activity relationships (SAR).

-

Materials Science: The electron-deficient nature of the pyrazine ring makes it an interesting component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[25][26] The ester group can be used to tune the electronic properties and solubility of these materials.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine Ester

Materials:

-

Chloropyrazine ester (1.0 equiv)

-

Boronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a reaction vessel, add the chloropyrazine ester, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Reactants:\nChloropyrazine Ester, Boronic Acid,\nPd Catalyst, Base"]; Inert_Atmosphere [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N2)"]; Add_Solvent [label="Add Degassed Solvent"]; Heat_Stir [label="Heat and Stir\n(e.g., 80-100 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup:\nDilute, Wash, Dry"]; Purify [label="Purify by Chromatography"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Combine; Combine -> Inert_Atmosphere; Inert_Atmosphere -> Add_Solvent; Add_Solvent -> Heat_Stir; Heat_Stir -> Monitor; Monitor -> Heat_Stir [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } caption [label="Workflow for Suzuki-Miyaura coupling.", fontsize=10]; }

Data Summary

| Reaction Type | Key Reagents | Typical Conditions | Product | Ref. |

| Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid, Pd catalyst, base | Toluene/water, 80-100 °C | Aryl/heteroaryl-substituted pyrazine ester | [7] |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | THF or DMF, rt to 60 °C | Alkynyl-substituted pyrazine ester | [7] |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, bulky phosphine ligand, strong base | Toluene or dioxane, 80-110 °C | Amino-substituted pyrazine ester | [12] |

| Ester Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Reflux | Pyrazinecarboxylic acid | [16] |

| Ester Reduction | LiAlH₄ or NaBH₄ | THF, 0 °C to rt | Pyrazinylmethanol | [20][21] |

Conclusion

Pyrazine-substituted esters are highly versatile and synthetically valuable building blocks. Their reactivity is governed by the interplay of the electron-deficient pyrazine core and the electron-withdrawing ester group. A thorough understanding of their propensity for nucleophilic aromatic substitution, participation in a wide array of cross-coupling reactions, and the reactivity of the ester functionality itself, empowers researchers to design and execute efficient synthetic strategies. The continued exploration of the chemistry of pyrazine-substituted esters will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

-

Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved from [Link]

-

J. Kráľová, et al. (2010). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Joseph M. T., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Available at: [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). RJPBCS. Available at: [Link]

-

H. I. X. Mager, et al. (1959). Investigations on pyrazine derivatives. V. A more detailed investigation on the catalytic hydrogenation of esters of pyrazine carboxylic acids. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

-

H. Rutner & P. E. Spoerri. (1961). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry. Available at: [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

-

N. I. Nikishkin & E. V. Van der Eycken. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

P. Kumari, et al. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online. Available at: [Link]

-

Pyrazines. (n.d.). ScienceDirect. Retrieved from [Link]

-

Let's discuss the basicity of pyrazine and pyrimidine. (2019). Reddit. Available at: [Link]

-